molecular formula C15H14O3 B3022734 4-(3-Methoxycarbonylphenyl)-2-methylphenol CAS No. 627906-50-7

4-(3-Methoxycarbonylphenyl)-2-methylphenol

Cat. No. B3022734
Key on ui cas rn: 627906-50-7
M. Wt: 242.27 g/mol
InChI Key: UWGVZGKYHWFZON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06806265B2

Procedure details

A 1.0 M BBr3 solution in CH2Cl2 (3.4 mL, 3.40 mmol) was added to an ice-cold solution of methyl 4′-methoxy-3′-methyl-[1,1′-biphenyl]-3-carboxylate (345 mg, 1.35 mmol) in CH2Cl2 (13 mL). The reaction mixture was stirred at 25° C. for 2 h then was cooled to 0° C. MeOH (5 mL) was added and the mixture was stirred at 0° C. for 15 min then was extracted with CH2Cl2 (2×). The combined organic layers were washed with brine, dried (MgSO4), filtered and concentrated under reduced pressure. The residue was purified by flash chromatography (EtOAc:Hexane, 10 to 15%) to yield the title compound (278 mg, 85% yield) as a white solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 4′-methoxy-3′-methyl-[1,1′-biphenyl]-3-carboxylate
Quantity
345 mg
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
3.4 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.C[O:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([C:19]([O:21][CH3:22])=[O:20])[CH:14]=2)=[CH:9][C:8]=1[CH3:23].CO>C(Cl)Cl>[OH:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([C:19]([O:21][CH3:22])=[O:20])[CH:14]=2)=[CH:9][C:8]=1[CH3:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
methyl 4′-methoxy-3′-methyl-[1,1′-biphenyl]-3-carboxylate
Quantity
345 mg
Type
reactant
Smiles
COC1=C(C=C(C=C1)C1=CC(=CC=C1)C(=O)OC)C
Name
Quantity
13 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
3.4 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 25° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then was cooled to 0° C
STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 15 min
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
then was extracted with CH2Cl2 (2×)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (EtOAc:Hexane, 10 to 15%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C1=CC(=CC=C1)C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 278 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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